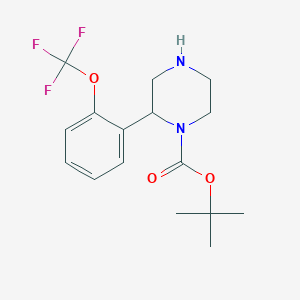

2-(2-Trifluoromethoxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester

Beschreibung

Eigenschaften

Molekularformel |

C16H21F3N2O3 |

|---|---|

Molekulargewicht |

346.34 g/mol |

IUPAC-Name |

tert-butyl 2-[2-(trifluoromethoxy)phenyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C16H21F3N2O3/c1-15(2,3)24-14(22)21-9-8-20-10-12(21)11-6-4-5-7-13(11)23-16(17,18)19/h4-7,12,20H,8-10H2,1-3H3 |

InChI-Schlüssel |

VOUZVVRCVFPKPP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCNCC1C2=CC=CC=C2OC(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of tert-butyl 2-[2-(trifluoromethoxy)phenyl]piperazine-1-carboxylate typically involves the reaction of 2-(trifluoromethoxy)aniline with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Tert-butyl 2-[2-(trifluoromethoxy)phenyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions where the trifluoromethoxy group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 2-[2-(trifluoromethoxy)phenyl]piperazine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

Industry: The compound is used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Wirkmechanismus

The mechanism of action of tert-butyl 2-[2-(trifluoromethoxy)phenyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional properties of 2-(2-Trifluoromethoxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester can be contextualized by comparing it to analogous piperazine-1-carboxylic acid tert-butyl esters. Below is a detailed analysis:

Structural Modifications and Substituent Effects

Physicochemical Properties

- Lipophilicity : The trifluoromethoxy group in the target compound increases logP compared to methoxy or hydroxy analogs (e.g., 4-(4-methanesulfonyl-phenyl) derivatives) .

- Solubility : LB-100’s water solubility contrasts with the tert-butyl ester’s preference for organic solvents .

- Stability : Tert-butyl esters generally resist hydrolysis under physiological conditions, unlike ethyl or methyl esters .

Biologische Aktivität

2-(2-Trifluoromethoxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester is a compound of interest due to its potential biological activities. This compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties. The trifluoromethoxy group enhances the compound's interaction with biological targets, making it a candidate for various therapeutic applications.

The molecular formula of the compound is with a molecular weight of approximately 330.34 g/mol. The structure includes a piperazine ring, a carboxylic acid moiety, and a tert-butyl ester, contributing to its solubility and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H21F3N2O3 |

| Molecular Weight | 330.34 g/mol |

| IUPAC Name | tert-butyl 2-[2-(trifluoromethoxy)phenyl]piperazine-1-carboxylate |

| InChI Key | AKGATZMFXWSSBV-UHFFFAOYSA-N |

The mechanism of action for 2-(2-trifluoromethoxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific receptors or enzymes. The trifluoromethoxy group enhances binding affinity to certain proteins, potentially modulating their activity. This interaction is crucial for its pharmacological effects, including potential therapeutic applications in treating various diseases.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Activity : In studies assessing its efficacy against Mycobacterium tuberculosis, compounds similar to this piperazine derivative showed promising results with minimal inhibitory concentrations (MIC) ranging from 6.3 to 23 µM . This suggests potential as an anti-tuberculosis agent.

- Histamine Receptor Interaction : Compounds in the piperazine class have been evaluated for their activity at human histamine H3 receptors (hH3R). Some derivatives demonstrated high binding affinities (Ki values between 16.0 to 120 nM), indicating potential use in treating conditions like allergies or CNS disorders .

- Cytotoxicity Studies : Evaluations of cytotoxicity against HepG2 cells revealed varying degrees of toxicity, with some compounds exhibiting low cytotoxicity (IC20 > 40 µM) and high selectivity indices, making them suitable candidates for further development .

Case Studies

- High-Throughput Screening : A study involving high-throughput screening against a library of compounds identified several analogs with significant activity against M. tuberculosis. Among these, compounds with structural similarities to 2-(2-trifluoromethoxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester were noted for their potency and low toxicity .

- Structure-Activity Relationship (SAR) : Research on related piperazine derivatives has shown that modifications in substituents can drastically alter biological activity. For example, altering the trifluoromethoxy group or the piperazine ring can enhance binding affinity and selectivity towards specific targets .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(2-trifluoromethoxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via nucleophilic aromatic substitution (SNAr) or coupling reactions. A typical route involves reacting tert-butyl piperazine-1-carboxylate with a halogenated aryl precursor (e.g., 2-bromo- or 2-fluoro-phenyl trifluoromethoxy derivatives) under mild conditions (0–25°C) in solvents like THF or DCM. Triethylamine or DIPEA is used as a base to deprotonate intermediates .

- Optimization : Yield improvements (up to 85%) are achieved by adjusting solvent polarity (e.g., DCM for faster kinetics) and temperature control. Purity is enhanced via recrystallization or chromatography .

Q. How is the compound characterized to confirm structural integrity and purity?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aryl proton shifts at δ 6.8–7.5 ppm and tert-butyl signals at δ 1.4 ppm) .

- HPLC : Purity >95% is validated using reverse-phase C18 columns (mobile phase: acetonitrile/water) .

- Mass Spectrometry : ESI-MS identifies the molecular ion peak (e.g., [M+H]+ at m/z 349.3) .

Q. What are the key stability and solubility considerations for biological assays?

- Stability : The tert-butyl ester group enhances hydrolytic stability in neutral buffers but degrades under acidic/alkaline conditions (e.g., pH <3 or >10). Storage at −20°C in inert atmospheres is recommended .

- Solubility : The compound is lipophilic (logP ~3.2) and requires DMSO or ethanol for solubilization in cell culture media. Solubility in aqueous buffers is <1 mg/mL .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, given the chiral piperazine core?

- Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during coupling or employ chiral chromatography (e.g., Chiralpak AD-H column) .

- Asymmetric Catalysis : Palladium-catalyzed cross-coupling with chiral ligands (e.g., Josiphos) achieves enantiomeric excess (ee) >90% .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., receptor binding vs. functional assays)?

- Case Study : Discrepancies in serotonin receptor (5-HT) binding affinity (Ki = 10–100 nM) may arise from assay conditions (e.g., membrane preparation methods). Validate using orthogonal assays (e.g., calcium flux for functional activity) and standardized protocols .

- Meta-Analysis : Cross-reference data from X-ray crystallography (receptor-ligand interactions) and molecular dynamics simulations to reconcile binding vs. efficacy .

Q. How do substituent modifications (e.g., trifluoromethoxy vs. methoxy groups) impact biological activity?

- SAR Insights :

| Substituent | LogD | 5-HT1A Binding (Ki, nM) | Metabolic Stability (t½, min) |

|---|---|---|---|

| -OCH3 | 2.8 | 25 | 45 |

| -OCF3 | 3.2 | 12 | 60 |

| The trifluoromethoxy group enhances receptor affinity (lower Ki) and metabolic resistance due to electronegativity and steric effects . |

Q. What computational methods predict the compound’s ADMET properties?

- In Silico Tools :

- ADMET Predictor® : Estimates blood-brain barrier permeability (BBB score: 0.8) and cytochrome P450 inhibition (CYP3A4 IC50 = 8 µM).

- Molecular Docking (AutoDock Vina) : Predicts binding modes to dopamine D2 receptors (ΔG = −9.2 kcal/mol) .

Data Contradiction Analysis

Q. Why do solubility values vary across studies, and how can this be mitigated?

- Root Cause : Variations in solvent purity, temperature (e.g., 25°C vs. 37°C), and measurement techniques (e.g., nephelometry vs. HPLC).

- Standardization : Use USP-class solvents, control temperature (±0.5°C), and validate with equilibrium solubility assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.